benzyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
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Overview
Description
BENZYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with a molecular formula of C26H20F3NO5 This compound is characterized by its unique structure, which includes a benzyl group, a chromen-4-one core, and a trifluoromethyl group
Preparation Methods
The synthesis of BENZYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the benzyl group: This can be done through benzylation reactions using benzyl halides in the presence of a base.
Final coupling: The final step involves coupling the chromen-4-one core with the benzyl group and the 3-(3-methylphenoxy) moiety under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
BENZYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or trifluoromethyl positions, using reagents like alkyl halides or nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Scientific Research Applications
BENZYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of BENZYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
BENZYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE can be compared with similar compounds such as:
Flavonoids: These compounds also contain a chromen-4-one core and exhibit various biological activities.
Trifluoromethylated compounds: These compounds share the trifluoromethyl group, which imparts unique chemical and biological properties.
Benzylated compounds: Compounds with benzyl groups are widely studied for their reactivity and biological activities.
The uniqueness of BENZYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE lies in its combination of these structural features, which contribute to its diverse applications and potential as a research tool and therapeutic agent.
Properties
Molecular Formula |
C26H19F3O6 |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
benzyl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C26H19F3O6/c1-16-6-5-9-19(12-16)34-24-23(31)20-11-10-18(13-21(20)35-25(24)26(27,28)29)32-15-22(30)33-14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
InChI Key |
USLCAORCWISAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OCC4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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